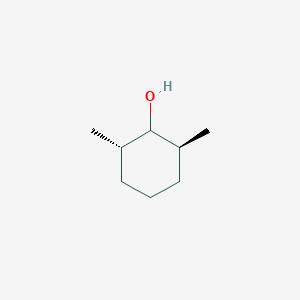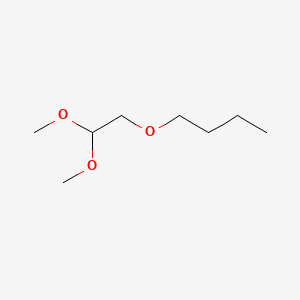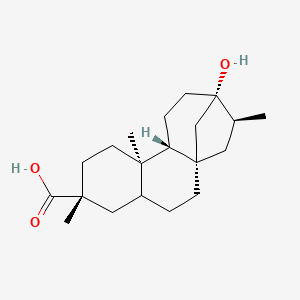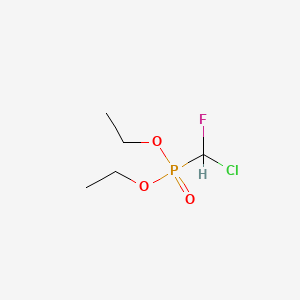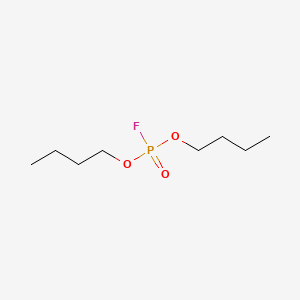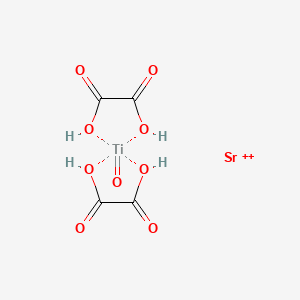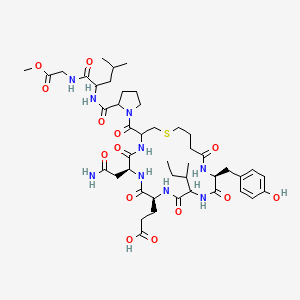
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester involves multiple steps and specific reaction conditions. The synthetic routes typically include the following steps:
Formation of the butyric acid derivative: This step involves the reaction of butyric acid with appropriate reagents to form the butyric acid derivative.
Glutamic acid modification: L-glutamic acid is modified through a series of reactions to introduce the necessary functional groups.
Coupling reaction: The butyric acid derivative and modified L-glutamic acid are coupled under specific conditions to form the intermediate compound.
Carbaoxytocin formation: The intermediate compound undergoes further reactions to form the carbaoxytocin structure.
Methyl esterification: The final step involves the esterification of the carbaoxytocin compound to form the methyl ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or water. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating physiological responses.
作用机制
The mechanism of action of 1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various physiological responses .
相似化合物的比较
1-Butyric-4-L-glutamic-1-carbaoxytocin, methyl ester can be compared with other similar compounds, such as:
1-Butyric-4-L-glutamic-1-carbaoxytocin: This compound lacks the methyl ester group, which may affect its reactivity and biological activity.
1-Butyric-4-L-glutamic-1-carbaoxytocin, ethyl ester: The ethyl ester variant may have different solubility and reactivity compared to the methyl ester.
1-Butyric-4-L-glutamic-1-carbaoxytocin, propyl ester: The propyl ester variant may exhibit different physical and chemical properties.
属性
CAS 编号 |
72289-65-7 |
|---|---|
分子式 |
C45H67N9O14S |
分子量 |
990.1 g/mol |
IUPAC 名称 |
3-[(6S,9S,15S)-6-(2-amino-2-oxoethyl)-12-butan-2-yl-15-[(4-hydroxyphenyl)methyl]-3-[2-[[1-[(2-methoxy-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicos-9-yl]propanoic acid |
InChI |
InChI=1S/C45H67N9O14S/c1-6-25(4)38-44(66)49-28(15-16-36(58)59)40(62)50-31(21-34(46)56)41(63)52-32(23-69-18-8-10-35(57)48-30(42(64)53-38)20-26-11-13-27(55)14-12-26)45(67)54-17-7-9-33(54)43(65)51-29(19-24(2)3)39(61)47-22-37(60)68-5/h11-14,24-25,28-33,38,55H,6-10,15-23H2,1-5H3,(H2,46,56)(H,47,61)(H,48,57)(H,49,66)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t25?,28-,29?,30-,31-,32?,33?,38?/m0/s1 |
InChI 键 |
OKLMRBXDOZALFZ-TWJTVISESA-N |
手性 SMILES |
CCC(C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)OC)CC(=O)N)CCC(=O)O |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)OC)CC(=O)N)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








